![molecular formula C25H30N4S B11708399 (8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8E)-8-[4-(ジメチルアミノ)ベンジリデン]-4-[4-(ジメチルアミノ)フェニル]-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2(1H)-チオンは、ジメチルアミノ基とヘキサヒドロキナゾリンコアを含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(8E)-8-[4-(ジメチルアミノ)ベンジリデン]-4-[4-(ジメチルアミノ)フェニル]-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2(1H)-チオンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、適切な触媒の存在下で、4-(ジメチルアミノ)ベンズアルデヒドと4-(ジメチルアミノ)アニリンを縮合させることが含まれます。この反応により、中間体シッフ塩基が生成され、その後、酸性または塩基性条件下で環化されて最終的なヘキサヒドロキナゾリン誘導体が得られます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。このプロセスは、収率と純度が最適化され、通常、連続フローリアクターと自動化システムが採用され、一貫した生産が保証されます。温度、圧力、溶媒の選択などの反応条件は、効率を最大限に高めるために慎重に制御されます。
化学反応の分析
反応の種類
(8E)-8-[4-(ジメチルアミノ)ベンジリデン]-4-[4-(ジメチルアミノ)フェニル]-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2(1H)-チオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 特にジメチルアミノ基において、求核置換反応または求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 求電子置換のためのN-ブロモスクシンイミドなどのハロゲン化剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキナゾリン誘導体が得られる場合があり、還元によりアミン置換ヘキサヒドロキナゾリンが得られる可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな改変が可能になり、有機合成において貴重な存在となっています。
生物学
生物学的研究において、(8E)-8-[4-(ジメチルアミノ)ベンジリデン]-4-[4-(ジメチルアミノ)フェニル]-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2(1H)-チオンは、生体活性分子の可能性を探求されています。この化合物は、抗菌作用や抗癌作用などの特性を示す可能性があり、薬剤開発の候補となっています。
医学
この化合物の潜在的な治療効果は、医薬品化学において注目されています。研究者は、特に従来の薬物が効果的ではない疾患の治療のために、新しい医薬品を開発する際のこの化合物の使用を検討しています。
産業
産業部門では、この化合物は、染料、顔料、その他の特殊化学品の製造に使用できます。その安定性と反応性により、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, (8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers are exploring its use in developing new pharmaceuticals, particularly for treating diseases where traditional drugs are ineffective.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
(8E)-8-[4-(ジメチルアミノ)ベンジリデン]-4-[4-(ジメチルアミノ)フェニル]-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2(1H)-チオンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を変化させ、所望の生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する酵素を阻害することにより、抗癌作用を示す可能性があります。
類似化合物との比較
類似化合物
- メチル(2Z)-2-(1-エチル-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)-5-[4-(2-フロイルオキシ)フェニル]-7-メチル-3-オキソ-2,3-ジヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキシレート
- バニリン酢酸
- 2-フルオロデスクロロケタミン
独自性
(8E)-8-[4-(ジメチルアミノ)ベンジリデン]-4-[4-(ジメチルアミノ)フェニル]-3,4,5,6,7,8-ヘキサヒドロキナゾリン-2(1H)-チオンを類似化合物と区別する点は、ヘキサヒドロキナゾリンコアやジメチルアミノ基の存在などの特定の構造的特徴です。
特性
分子式 |
C25H30N4S |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
(8E)-4-[4-(dimethylamino)phenyl]-8-[[4-(dimethylamino)phenyl]methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C25H30N4S/c1-28(2)20-12-8-17(9-13-20)16-19-6-5-7-22-23(26-25(30)27-24(19)22)18-10-14-21(15-11-18)29(3)4/h8-16,23H,5-7H2,1-4H3,(H2,26,27,30)/b19-16+ |
InChIキー |
SWXXUNASLTXPIX-KNTRCKAVSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)N(C)C |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=C2NC(=S)NC3C4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B11708316.png)
![4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11708322.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)
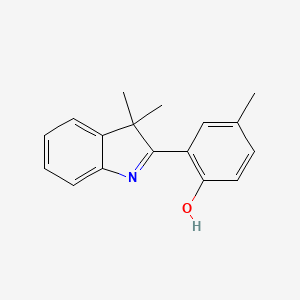

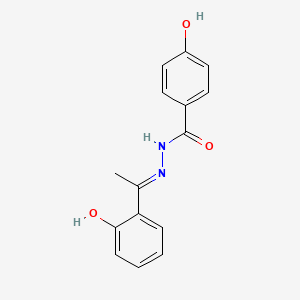
![2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11708346.png)
![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
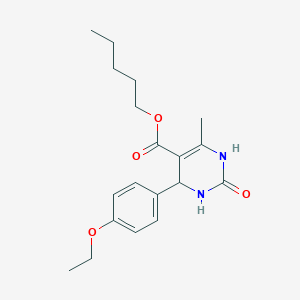
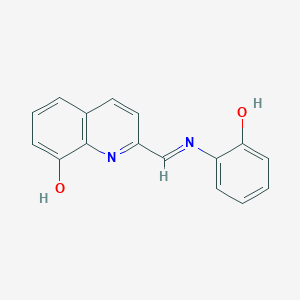
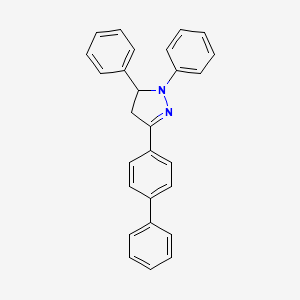
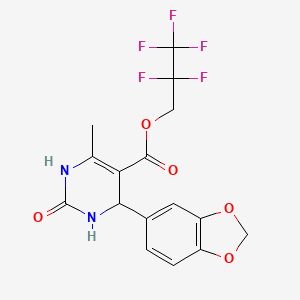
![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
